molecular formula C9H10ClNO3 B1312736 Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 821791-58-6

Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B1312736
M. Wt: 215.63 g/mol
InChI Key: WGSWOEOJYNQPRP-UHFFFAOYSA-N
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Patent
US07273877B2

Procedure details

4-Chloro-1-methyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid ethyl ester (2.65 g, 12.3 mmol) was dissolved in a mixture of tetrahydrofuran (16 mL), acetonitrile (16 mL) and water (8 mL). Sodium hydroxide (1.23 g, 30.8 mmol) was added and the reaction mixture was allowed to stir at ambient temperature for 24 h. The reaction mixture was diluted with water (50 mL) and was acidified to pH 2 with 1 M hydrochloric acid and was extracted many times with ethyl acetate (about 1 L). The extracts were dried over anhydrous magnesium sulfate and concentrated in vacuo to afford an orange-tinged solid. Crystallization from methanol-ethyl acetate afforded 4-chloro-1-methyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid (0.859 g, 37% yield) as an off-white solid: 1H NMR (DMSO-d6, 400 MHz) δ 13.02 (br s, 1H), 8.58 (s, 1H), 6.58 (s, 1H), 3.48 (s, 3H).
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:11]([Cl:12])=[CH:10][C:9](=[O:13])[N:8]([CH3:14])[CH:7]=1)=[O:5])C.[OH-].[Na+].Cl>O1CCCC1.C(#N)C.O>[Cl:12][C:11]1[C:6]([C:4]([OH:5])=[O:3])=[CH:7][N:8]([CH3:14])[C:9](=[O:13])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.65 g
Type
reactant
Smiles
C(C)OC(=O)C1=CN(C(C=C1Cl)=O)C
Name
Quantity
16 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.23 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted many times with ethyl acetate (about 1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an orange-tinged solid
CUSTOM
Type
CUSTOM
Details
Crystallization from methanol-ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C(=CN(C(C1)=O)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.859 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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